Quinoline-3-sulfonyl fluoride
Description
Historical Context of Sulfonyl Fluorides as Privileged Electrophiles in Chemical Science
Sulfonyl fluorides (R-SO2F) have emerged as highly valuable electrophiles in chemical biology and drug discovery. nih.govrsc.orgacs.org Their utility stems from a unique balance of stability and reactivity. nih.govacs.org Unlike their more reactive sulfonyl chloride counterparts, which are prone to reductive collapse, the sulfur-fluorine bond in sulfonyl fluorides is remarkably stable, resisting hydrolysis and reduction. acs.orgmdpi.com This stability allows them to be used in aqueous biological environments. acs.orgnih.gov
Historically, sulfonyl fluorides were recognized for their ability to act as covalent modifiers of proteins, targeting serine residues, which led to their common use as protease inhibitors. rsc.orgacs.org However, further research revealed their capacity to react with a broader range of amino acid residues, including lysine (B10760008), tyrosine, histidine, serine, and threonine, expanding their potential as chemical probes. acs.orgnih.govrsc.org This versatility has made them "privileged warheads" in chemical biology for probing enzyme binding sites and identifying functionally important protein residues. rsc.orgresearchgate.net The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a concept introduced by Sharpless and co-workers, has further solidified the importance of sulfonyl fluorides. acs.orgrhhz.net This chemistry allows for the rapid and efficient synthesis of sulfonyl-containing compounds, with broad applications in organic synthesis, materials science, and drug development. acs.orgacs.org
Significance of the Quinoline (B57606) Heterocyclic Motif in Drug Discovery and Organic Synthesis
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and organic synthesis. nih.govnumberanalytics.comnumberanalytics.com It is considered a "privileged scaffold" due to its presence in a wide array of biologically active compounds and pharmaceuticals. nih.govrsc.orgnih.gov
Historically, the significance of the quinoline motif is exemplified by the antimalarial drug quinine, extracted from cinchona bark. chemrj.orgwikipedia.org This discovery paved the way for the synthesis of numerous quinoline-based drugs, including chloroquine (B1663885) and mefloquine. numberanalytics.comrsc.org Today, quinoline derivatives are integral to a multitude of therapeutic areas, exhibiting anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govfrontiersin.orgjddtonline.info The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of pharmacological activities. frontiersin.orgresearchgate.net
In organic synthesis, quinoline is a versatile building block for constructing complex molecules. numberanalytics.comnumberanalytics.com Its aromatic and heterocyclic nature allows it to participate in a wide range of chemical reactions, making it a valuable starting material for the synthesis of natural products, agrochemicals, and materials with specific optical and electrical properties. numberanalytics.comnumberanalytics.com
Rationale for Focused Academic Inquiry into Quinoline-3-sulfonyl Fluoride as a Versatile Building Block
The focused academic inquiry into this compound stems from the strategic combination of the advantageous properties of both the sulfonyl fluoride group and the quinoline motif. The sulfonyl fluoride acts as a stable yet reactive handle for covalent modification and "click" chemistry applications, while the quinoline core provides a well-established pharmacophore with diverse biological potential.
This combination makes this compound a highly versatile building block for several reasons:
Drug Discovery: The quinoline scaffold is a known pharmacophore, and the addition of a sulfonyl fluoride "warhead" allows for the design of targeted covalent inhibitors. acs.orgontosight.ai These inhibitors can form strong, lasting bonds with their biological targets, potentially leading to increased potency and prolonged duration of action. rsc.org
Chemical Biology: As a chemical probe, this compound can be used to identify and study new biological targets. The quinoline portion can guide the molecule to specific binding sites, and the sulfonyl fluoride can then covalently label nearby reactive amino acid residues. nih.govrsc.org
Organic Synthesis: The compound serves as a versatile intermediate for creating a diverse library of quinoline derivatives. The sulfonyl fluoride group can be readily transformed into other functional groups, such as sulfonamides and sulfonate esters, through SuFEx chemistry, allowing for the rapid generation of new molecules with varied properties. acs.orgacs.org
Overview of Research Trajectories for Aryl and Heteroaryl Sulfonyl Fluorides
Research into aryl and heteroaryl sulfonyl fluorides is a rapidly expanding field, driven by their significant potential in various scientific domains. mdpi.comnih.govresearchgate.net A major focus has been on developing new and efficient synthetic methods to access these compounds. mdpi.comthieme-connect.com
Key research trajectories include:
Novel Synthetic Methodologies: A plethora of methods have been developed for the synthesis of aryl and heteroaryl sulfonyl fluorides, starting from a range of materials like aryl halides, anilines, and Grignard reagents. mdpi.com Recent advancements include metal-free procedures and photocatalytic methods. researchgate.net The development of robust protocols for the synthesis of heteroaryl sulfonyl fluorides, which are often challenging substrates, is an area of active investigation. thieme-connect.comresearchgate.net
Applications in "Click" Chemistry: The use of aryl and heteroaryl sulfonyl fluorides in SuFEx click chemistry is a dominant research theme. rhhz.net This powerful ligation strategy is used for the rapid assembly of complex molecules, bioconjugation, and materials science. acs.orgpnas.org
Covalent Inhibitor Development: There is significant interest in using aryl and heteroaryl sulfonyl fluorides as "warheads" in the design of targeted covalent inhibitors for various enzymes and proteins. rsc.orgacs.org Research focuses on understanding the factors that influence their reactivity and selectivity towards different amino acid residues. nih.gov
Chemical Probe Design: These compounds are being developed as chemical probes for activity-based protein profiling and target identification. acs.orgnih.gov Efforts are underway to expand the repertoire of these probes to target a wider range of biomolecules, including RNA and carbohydrates. rsc.org
Exploration of New Reactivity: While traditionally used as electrophiles, recent studies have begun to explore unconventional reactivity of sulfonyl fluorides, such as their participation in transition-metal-catalyzed cross-coupling reactions. researchgate.netscholaris.ca This opens up new avenues for their application in organic synthesis.
Interactive Data Table: Properties of Key Compounds
| Compound Name | Molecular Formula | Key Feature | Primary Application Area |
| This compound | C9H6FNO2S | Quinoline scaffold with a sulfonyl fluoride group | Versatile building block |
| Sulfonyl fluoride | R-SO2F | Reactive electrophile | Covalent modification, SuFEx chemistry |
| Quinoline | C9H7N | Privileged heterocyclic scaffold | Drug discovery, organic synthesis |
| Quinine | C20H24N2O2 | Quinoline-based natural product | Antimalarial drug |
| Chloroquine | C18H26ClN3 | Synthetic quinoline derivative | Antimalarial drug |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMYLTSXVQUNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Quinoline 3 Sulfonyl Fluoride and Analogous Heterocyclic Sulfonyl Fluorides
Transition-Metal-Catalyzed Approaches
Transition-metal catalysis offers robust and versatile methods for the formation of carbon-sulfur bonds, providing a direct route to sulfonyl fluorides from readily available starting materials. Palladium and copper catalysts have been prominently featured in these methodologies.
Palladium-Catalyzed Synthesis from Halogenated Quinoline (B57606) Precursors
Palladium catalysis has been instrumental in the development of synthetic routes to aryl and heteroaryl sulfonyl fluorides from their corresponding halides. These methods often exhibit broad substrate scope and functional group tolerance.
A significant advancement in the synthesis of sulfonyl fluorides is the one-pot palladium-catalyzed process that utilizes a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.govrsc.org This method allows for the conversion of aryl and heteroaryl bromides into the corresponding sulfonyl fluorides in a single reaction vessel. nih.gov The process begins with the palladium-catalyzed sulfonylation of the halogenated precursor with DABSO to form an intermediate sulfinate, which is then treated in situ with NFSI to yield the final sulfonyl fluoride (B91410). nih.gov
This transformation has demonstrated excellent functional group tolerance, making it applicable to complex molecules, including active pharmaceutical ingredients and their precursors. nih.gov
Table 1: Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromobiphenyl | 4-Biphenylsulfonyl fluoride | 84 |
| 2 | 4-Bromoanisole | 4-Methoxybenzenesulfonyl fluoride | 81 |
| 3 | 1-Bromo-4-(trifluoromethoxy)benzene | 4-(Trifluoromethoxy)benzenesulfonyl fluoride | 79 |
| 4 | 3-Bromopyridine | Pyridine-3-sulfonyl fluoride | 65 |
Data sourced from a study on the one-pot palladium-catalyzed synthesis of sulfonyl fluorides. nih.gov
The palladium-catalyzed cross-coupling of quinoline aryl halides represents a versatile strategy for the synthesis of quinoline-containing compounds. nih.govrsc.org While direct coupling to form the sulfonyl fluoride is achieved through the sulfinylation-fluorination sequence described previously, related cross-coupling reactions can be employed to introduce the necessary precursors for sulfonyl fluoride synthesis. The versatility of palladium catalysis allows for the formation of a wide array of substituted quinolines, which can then be further functionalized. nih.gov
Copper-Catalyzed Multicomponent Reactions for Indolizine-Containing Sulfonyl Fluorides
Copper catalysis has enabled the development of novel multicomponent reactions for the synthesis of complex heterocyclic sulfonyl fluorides. rsc.org One such example is the copper-catalyzed three-component reaction for the transformation of quinolines, isoquinolines, and pyridines into unique indolizine-containing alkyl sulfonyl fluorides. rsc.org This method is characterized by its mild reaction conditions, broad substrate scope, and high atom economy. rsc.org
The reaction proceeds through a cascade process that constructs the indolizine (B1195054) core while incorporating an alkyl sulfonyl fluoride moiety. This approach provides access to a class of structurally diverse sulfonyl fluorides that would be challenging to synthesize using traditional methods.
Electrochemical Synthesis Pathways
Electrochemical methods have emerged as a powerful and environmentally benign alternative for the synthesis of sulfonyl fluorides. These techniques avoid the need for stoichiometric oxidants and often proceed under mild conditions.
Oxidative Coupling of Quinoline Thiols and Disulfides with Fluoride Sources
An electrochemical approach has been developed for the synthesis of sulfonyl fluorides from widely available thiols or disulfides and an inexpensive fluoride source such as potassium fluoride (KF). acs.orgnih.govresearchgate.net This method is notable for its mild and environmentally friendly conditions, as it does not require additional oxidants or catalysts. acs.orgnih.govresearchgate.net The reaction displays a broad substrate scope, accommodating a variety of alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. acs.orgnih.govresearchgate.net
The mechanism involves the anodic oxidation of the thiol or disulfide, which then reacts with the fluoride source to form the sulfonyl fluoride. acs.org This process is highly efficient and can be applied to the synthesis of heteroaryl sulfonyl fluorides, making it a relevant pathway for the preparation of compounds like quinoline-3-sulfonyl fluoride from the corresponding thiol precursor. acs.orgresearchgate.net
Table 2: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols
| Entry | Thiol | Product | Yield (%) |
|---|---|---|---|
| 1 | Thiophenol | Benzenesulfonyl fluoride | 96 |
| 2 | 4-Methylthiophenol | Toluene-4-sulfonyl fluoride | 99 |
| 3 | 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl fluoride | 98 |
| 4 | 2-Naphthalenethiol | Naphthalene-2-sulfonyl fluoride | 85 |
Data sourced from a study on the electrochemical oxidative coupling of thiols and potassium fluoride. researchgate.net
Electrochemical Annulation for Substituted Quinoline-3-sulfones and Related Derivatives
Electrochemical methods offer a sustainable and efficient approach for the construction of complex heterocyclic systems. An electrochemical cascade annulation has been developed for synthesizing highly functionalized quinoline-substituted bioactive molecules from readily available starting materials. nih.gov This paired electrolysis approach allows for the direct synthesis of quinolines and their introduction to biomolecules in a single operation. nih.gov The process involves the electroreduction of isatin (B1672199) and the anodic oxidation of KI to catalyze a cascade annulation, demonstrating the unique capabilities of electrochemical activation. nih.gov This methodology is tolerant of a wide range of functional groups. nih.gov
Furthermore, electrochemical strategies have been employed for the C3-thiolation of quinolines. rsc.org These methods provide an atom-economical and direct conversion of simple starting materials into C–S-bond-containing products in good yields. rsc.org Mechanistic studies suggest that the process involves the interception of a cathodically reduced quinoline intermediate by thiols or disulfides. rsc.org While not directly producing sulfonyl fluorides, these sulfanylated quinolines are valuable precursors that can be further oxidized to the corresponding sulfonyl derivatives. An electrochemical approach has also been developed for synthesizing 3-sulfonylindoles from o-alkynylanilines and sodium sulfonates under external oxidant-free and transition metal-free conditions. researchgate.net
Fluoride Exchange Reactions from Quinoline Sulfonyl Chlorides
A prevalent and traditional method for synthesizing sulfonyl fluorides is the nucleophilic substitution of a sulfonyl chloride with a fluoride source. rhhz.netorganic-chemistry.org This halogen exchange reaction is a straightforward approach to installing the sulfonyl fluoride moiety. researchgate.net
Common fluoride sources for this transformation include potassium fluoride (KF) and potassium bifluoride (KHF₂). rhhz.netmdpi.com The reaction is often carried out in a biphasic mixture of water and an organic solvent like acetone, which can accelerate the reaction. organic-chemistry.org The use of phase-transfer catalysts, such as 18-crown-6, can enhance the efficiency of the fluoride exchange. rhhz.net
This method has been successfully applied to a broad range of substrates, including those containing sensitive functional groups like heterocycles, phenols, and anilines, with high yields often being achieved. organic-chemistry.org The mild conditions and simple workup procedures make this a practical and scalable approach for the preparation of various sulfonyl fluorides. organic-chemistry.org
Preparations from Quinoline Sulfonic Acids, Sulfonates, and Sulfonyl Hydrazides
Alternative starting materials for the synthesis of sulfonyl fluorides include sulfonic acids, sulfonates, and sulfonyl hydrazides. These methods provide access to sulfonyl fluorides from stable and readily available S(VI) compounds without the need for oxidation steps. nih.gov
One approach involves a one-pot, two-step conversion of sulfonic acids to sulfonyl fluorides. This is achieved by first forming the sulfonyl chloride in situ using reagents like cyanuric chloride or trichloroacetonitrile, followed by a halogen exchange with a fluoride source. rhhz.netmdpi.comnih.gov This method has proven effective for a variety of aryl sulfonic acids. nih.gov
Direct deoxyfluorination of sulfonic acids offers a more streamlined, single-step synthesis. Reagents such as thionyl fluoride and Xtalfluor-E® have been employed for this transformation, converting both aryl and alkyl sulfonic acids and their salts into the corresponding sulfonyl fluorides in good yields. nih.govrsc.org The use of stable, solid reagents like Xtalfluor-E® allows for milder reaction conditions. rsc.org
Sulfonyl hydrazides can also serve as precursors to sulfonyl fluorides. A catalyst-free method has been developed that proceeds through a free-radical pathway, offering an environmentally benign route to S-F bond formation in water under mild conditions. researchgate.net
Conversions from Quinoline Sulfonamides
Sulfonamides are another important class of precursors for the synthesis of sulfonyl fluorides. A practical method involves the activation of sulfonamides with a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) and magnesium chloride to form the sulfonyl chloride in situ. mdpi.comresearchgate.net Subsequent treatment with potassium fluoride then yields the desired sulfonyl fluoride. mdpi.comresearchgate.net This protocol is noted for its mild conditions and high chemoselectivity, making it suitable for the late-stage functionalization of complex molecules. researchgate.net
The development of methods to activate the relatively stable sulfonyl fluoride group for nucleophilic attack by amines to form sulfonamides is also relevant. nih.gov Calcium triflimide has been shown to act as a Lewis acid to facilitate this reaction, enabling the coupling of a wide array of sulfonyl fluorides and amines. nih.gov
Radical Fluorosulfonylation Strategies for Quinoline-Based Systems
Radical fluorosulfonylation has emerged as a powerful strategy for the synthesis of sulfonyl fluorides, offering novel pathways to access these compounds. researchgate.net These methods often involve the generation of a fluorosulfonyl radical (FSO₂•), which can then react with various substrates. nih.gov
Photo-redox Catalysis in Sulfonyl Fluoride Synthesis
Visible-light photoredox catalysis has enabled the development of mild and efficient methods for generating sulfonyl fluorides. nih.govrsc.org These reactions often proceed via the formation of radical intermediates under gentle conditions. rsc.org For instance, a three-component aminofluorosulfonylation of unactivated alkenes has been achieved by merging photoredox-catalyzed proton-coupled electron transfer (PCET) with radical relay processes. rsc.orgnih.gov This method allows for the synthesis of various aliphatic sulfonyl fluorides. rsc.orgnih.gov
Photoredox catalysis has also been utilized for the direct allylic C-H fluorosulfonylation of alkenes using 1-fluorosulfonyl 2-aryl benzoimidazolium triflate salts (FABI) as a source of the fluorosulfonyl radical. chemrxiv.org This approach provides access to a wide range of allyl sulfonyl fluorides with excellent regioselectivity. chemrxiv.org Additionally, photoredox-catalyzed methods have been developed for the preparation of alkyl sulfonyl fluorides from alkyl bromides and alcohols. organic-chemistry.org
Hydrofluorosulfonylation of Unsaturated Substrates
The radical hydrofluorosulfonylation of unactivated alkenes and alkynes provides a direct route to aliphatic and alkenyl sulfonyl fluorides. nih.gov This transformation can be achieved using redox-active radical precursors like 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts. nih.gov This method is applicable to the late-stage modification of complex molecules, including natural products and peptides. nih.gov A notable feature of this system is its ability to perform the radical hydrofluorosulfonylation of alkynes, yielding valuable Z-alkenylsulfonyl fluorides, which are typically more challenging to synthesize than their E-isomers. nih.gov
Chemo- and Regioselective Synthesis of this compound Isomers
The synthesis of specific isomers of quinoline sulfonyl fluoride requires carefully designed strategies to control the position of functionalization on the quinoline ring. Direct electrophilic substitution reactions on the parent quinoline heterocycle, such as sulfonation, typically yield a mixture of 5- and 8-substituted products, making access to other isomers, like the 3-substituted variant, challenging without specific directing methodologies. uop.edu.pk
A significant advancement in the regioselective synthesis of 3-substituted quinolines involves the functionalization of quinoline N-oxides. This approach has been successfully employed to introduce a sulfonate ester group at the C3 position with high selectivity. The reaction of various quinoline N-oxides with sulfonyl chlorides under metal-free conditions has been shown to yield C3-sulfonate esters of quinolines. rsc.org This method is notable for its operational simplicity and high regioselectivity, providing a key intermediate that can potentially be converted to the desired this compound.
The proposed mechanism for this C3-sulfonylation involves the activation of the quinoline N-oxide by the sulfonyl chloride, followed by a nucleophilic attack of the sulfonyl chloride anion at the C3 position of the quinoline ring. This process is highly chemo- and regioselective, favoring the formation of the C3-substituted product. rsc.org
While the direct conversion of the resulting C3-sulfonate ester to this compound is a plausible subsequent step, detailed studies on this specific transformation are not extensively reported. However, the conversion of related sulfonic acid derivatives, such as sulfonyl chlorides, to sulfonyl fluorides is a well-established process in organic synthesis. This transformation can typically be achieved using a fluoride source like potassium fluoride.
For the synthesis of other isomers, different regioselective strategies are employed. For instance, the C2-substituted isomer, quinoline-2-sulfonyl fluoride, can be accessed from quinoline N-oxides through a reaction with sodium tert-butyldimethyl silyloxymethylsulfinate. acs.orgnih.gov This reaction selectively furnishes C2-substituted sulfones, which can then be deprotected and converted into the corresponding sulfonyl fluorides. acs.orgnih.gov
The synthesis of quinoline-8-sulfonyl chloride has also been reported, often starting from the corresponding sulfonic acid. google.comgoogle.com The subsequent fluorination of this sulfonyl chloride would provide access to quinoline-8-sulfonyl fluoride.
The following tables summarize the research findings on the chemo- and regioselective synthesis of precursors to quinoline sulfonyl fluoride isomers.
| Quinoline N-Oxide Substrate | Sulfonyl Chloride Reagent | Yield of C3-Sulfonate Ester (%) |
|---|---|---|
| Quinoline N-oxide | p-Toluenesulfonyl chloride | 85 |
| 6-Methylquinoline N-oxide | p-Toluenesulfonyl chloride | 82 |
| 6-Chloroquinoline N-oxide | p-Toluenesulfonyl chloride | 78 |
| Quinoline N-oxide | Methanesulfonyl chloride | 75 |
| Quinoline N-Oxide Substrate | Reagent | Yield of C2-Silyloxymethylsulfone (%) |
|---|---|---|
| Quinoline N-oxide | Sodium tert-butyldimethyl silyloxymethylsulfinate | 90 |
| 4-Methylquinoline N-oxide | Sodium tert-butyldimethyl silyloxymethylsulfinate | 88 |
| 6-Bromoquinoline N-oxide | Sodium tert-butyldimethyl silyloxymethylsulfinate | 85 |
These methodologies underscore the importance of substrate control, specifically through the use of quinoline N-oxides, to achieve high regioselectivity in the synthesis of quinoline sulfonyl fluoride isomers. The ability to selectively introduce a sulfonyl group at the C2 or C3 positions, in contrast to the C5 and C8 positions favored by direct electrophilic substitution, opens up avenues for the creation of a diverse range of quinoline-based compounds with potential applications in various fields of chemical research.
Reactivity and Derivatization of Quinoline 3 Sulfonyl Fluoride
Radical Transformations Involving the Sulfonyl Fluoride (B91410) Moiety
Beyond its utility in polar, two-electron reactions, the sulfonyl fluoride group can participate in radical chemistry. This mode of reactivity provides access to synthetic transformations and molecular architectures that are not achievable through conventional SuFEx processes.
The generation of a fluorosulfonyl radical (•SO₂F) from a stable precursor has become a concise and efficient approach for producing a diverse range of sulfonyl fluoride compounds. rsc.org Although challenging due to the high homolytic bond dissociation energy of the S(VI)–F bond, methods have been developed to generate these reactive intermediates. researchgate.net For instance, photoredox-catalyzed processes can initiate the formation of sulfonyl radicals, which can then engage in various transformations. nih.gov These highly reactive species can add to unsaturated systems like alkenes and alkynes, enabling the introduction of the sulfonyl fluoride group into a carbon framework.
The addition of sulfonyl fluoride-centered radicals to alkenes is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This strategy allows for the difunctionalization of double bonds, where the sulfonyl fluoride moiety and another chemical group are installed across the alkene in a single step. researchgate.net
For example, radical chloro-fluorosulfonylation of alkynes has been used to create β-chloro alkenylsulfonyl fluorides. nih.gov These products serve as versatile synthetic hubs, allowing for further functionalization at the chloride position while keeping the sulfonyl fluoride group intact for subsequent SuFEx chemistry. nih.gov Such strategies enable the synthesis of previously inaccessible structures like dienylsulfonyl and ynenylsulfonyl fluorides. nih.gov Similarly, arenesulfenyl fluorides have been shown to undergo efficient and regioselective anti-addition to alkenes, with the resulting adducts being readily transformable into sulfonyl fluorides. nih.gov
The table below outlines representative radical-mediated functionalizations applicable to the sulfonyl fluoride group.
| Reaction Type | Reactants | Key Outcome |
| Radical Addition | Alkene/Alkyne + Radical Precursor | Addition of the •SO₂F radical across the multiple bond |
| Difunctionalization | Alkyne + Radical Precursor | Formation of β-chloro alkenylsulfonyl fluorides |
Cycloaddition Reactions Involving Quinoline-Based Sulfonyl Fluorides
Cycloaddition reactions provide a powerful method for constructing cyclic and heterocyclic systems with a high degree of stereochemical control. Quinoline-based sulfonyl fluorides and their precursors can participate in these reactions, leading to the formation of complex, three-dimensional molecular frameworks that are of significant interest in medicinal chemistry.
Specifically, [3+2] cycloaddition reactions have been developed for the synthesis of indolizine-based heterocyclic sulfonyl fluorides. rsc.org This transformation can involve the reaction of quinolinium salts with a suitable dipolarophile like 1-bromoethene-1-sulfonyl fluoride under mild conditions. rsc.org The resulting fused heterocyclic systems incorporate the sulfonyl fluoride moiety, making them amenable to further derivatization via SuFEx chemistry.
In addition to [3+2] cycloadditions, photocatalytic [2+2] cycloadditions between quinolone derivatives and ethenesulfonyl fluoride have been achieved. researchgate.netrsc.org These reactions construct unique cyclobutane-fused pyridinyl sulfonyl fluorides, creating rigid, polycyclic scaffolds. researchgate.netrsc.org The products of these cycloadditions are valuable as they can subsequently be used in SuFEx click chemistry to generate corresponding sulfonates and sulfonamides. researchgate.netrsc.org
The following table summarizes cycloaddition reactions involving quinoline-based sulfonyl fluorides.
| Cycloaddition Type | Reactants | Product Class |
| [3+2] Cycloaddition | Quinolinium salt + 1-bromoethene-1-sulfonyl fluoride | Indolizine-based heterocyclic sulfonyl fluorides |
| [2+2] Cycloaddition | Quinolone + Ethenesulfonyl fluoride | Cyclobutane-fused pyridinyl sulfonyl fluorides |
Stereochemical Aspects of Reactions with Quinoline-3-sulfonyl Fluoride Derivatives
The reactions of this compound derivatives introduce important stereochemical considerations, particularly when either the quinoline (B57606) scaffold or the reacting nucleophile possesses pre-existing stereocenters. The sulfur atom in the sulfonyl fluoride group is achiral and tetrahedral. Nucleophilic attack at this sulfur center proceeds through a trigonal bipyramidal intermediate or transition state, but this does not typically result in the creation of a new, stable stereocenter at the sulfur atom itself.
The primary stereochemical implications arise in two main scenarios:
Reaction with Chiral Nucleophiles: When a non-chiral this compound reacts with a racemic or enantiopure chiral nucleophile, the reaction can proceed at different rates for each enantiomer, a process known as kinetic resolution. More commonly, the reaction with an enantiopure nucleophile containing a stereocenter results in the formation of a diastereomeric product.
Reactions of Chiral this compound Derivatives: If the quinoline backbone or a substituent on it contains one or more stereocenters, the molecule is chiral. The reaction of such a derivative with a nucleophile (chiral or achiral) will lead to the formation of diastereomeric products. The pre-existing stereocenter(s) on the quinoline moiety can exert stereocontrol over the reaction, influencing the nucleophilic attack on the sulfonyl group. This occurs because the two possible pathways of attack lead to diastereomeric transition states, which have different energies. The reaction will preferentially proceed through the lower-energy transition state, resulting in an unequal mixture of diastereomeric products. The degree of selectivity is influenced by steric hindrance and electronic interactions imposed by the chiral scaffold.
For example, if a this compound derivative possesses a chiral center at the C4 position, the substituent at this position can sterically hinder one face of the molecule, directing the incoming nucleophile to attack the sulfonyl fluoride group from the less hindered face. This results in the preferential formation of one diastereomer.
Table 2: Hypothetical Stereoselective Reaction of a Chiral Quinoline Derivative
| Quinoline Reactant | Nucleophile | Reaction Conditions | Product(s) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| (4R)-4-Methyl-quinoline-3-sulfonyl fluoride | Benzylamine | Aprotic Solvent, Room Temp. | (R)-4-Methyl-N-benzylquinoline-3-sulfonamide | >95:5 |
| (4S)-4-Methyl-quinoline-3-sulfonyl fluoride | Benzylamine | Aprotic Solvent, Room Temp. | (S)-4-Methyl-N-benzylquinoline-3-sulfonamide | >95:5 |
This table represents a hypothetical scenario to illustrate the principles of diastereoselectivity.
Applications in Advanced Chemical and Biological Research
Roles in Chemical Biology and Molecular Pharmacology
Quinoline-3-sulfonyl fluoride (B91410) and its derivatives have emerged as significant tools in chemical biology and molecular pharmacology. The sulfonyl fluoride moiety acts as a privileged electrophilic "warhead" that can form stable covalent bonds with various nucleophilic amino acid residues within proteins. nih.govresearchgate.net This unique reactivity, combined with the versatile quinoline (B57606) scaffold, allows for the development of highly specific probes and inhibitors for advanced biological research. nih.govnih.gov These compounds possess a favorable balance of aqueous stability and protein reactivity, making them suitable for experiments in biological systems. nih.gov Their applications are extensive, ranging from covalent enzyme inhibition and target identification to the detailed mapping of enzyme binding sites and protein-protein interactions. nih.govresearchgate.net
The core utility of quinoline-3-sulfonyl fluoride in molecular pharmacology lies in its function as a key component of targeted covalent inhibitors (TCIs). TCIs work by first binding non-covalently to their target protein, allowing the reactive sulfonyl fluoride warhead to be positioned correctly to form a permanent covalent bond with a nearby nucleophilic amino acid residue. nih.gov This mechanism leads to the irreversible inactivation of the target protein.
A notable example involves the development of quinolone-based sulfonyl fluorides designed to target tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme. nih.gov Researchers synthesized quinolones with a sulfonyl fluoride group at the 8-position, which successfully formed a site-specific covalent bond with a tyrosine residue (Y204) in the enzyme's catalytic pocket. nih.gov Similarly, quinazoline (B50416) analogs, which share a core structure with quinolines, have been equipped with various warheads to covalently inhibit KRAS G12C, a protein frequently mutated in cancer. nih.gov These inhibitors form a covalent bond with a specific cysteine residue, disrupting the protein's signaling activity and leading to tumor cell apoptosis. nih.gov
The sulfonyl fluoride (SF) moiety is a versatile electrophile known for its context-specific reactivity with a broad range of nucleophilic amino acid side chains. nih.govsigmaaldrich.com Unlike more common warheads like acrylamides that primarily target cysteine, SFs can react with serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine residues. nih.govnih.gov This broad reactivity expands the range of proteins that can be targeted for covalent modification, as it does not depend on the presence of a suitably located cysteine. researchgate.netrsc.org
Studies have shown that while SFs react rapidly with cysteine, the resulting adducts can be unstable under physiological conditions. researchgate.netrsc.org In contrast, they form stable and durable covalent bonds with tyrosine and lysine. researchgate.netnih.govrsc.org The reactivity can be predictably modulated by altering the electronic properties of the aryl ring to which the sulfonyl fluoride is attached. researchgate.netrsc.org This tunability is crucial for designing probes with optimal reactivity to ensure efficient protein modification while minimizing hydrolysis in aqueous buffers. rsc.org
The table below summarizes the reactivity of the sulfonyl fluoride warhead with various amino acid residues.
| Amino Acid Residue | Reactivity with Sulfonyl Fluoride | Stability of Adduct | Reference |
| Tyrosine (Tyr) | Reactive | Stable | researchgate.netnih.govrsc.org |
| Lysine (Lys) | Reactive | Stable | researchgate.netnih.govrsc.org |
| Serine (Ser) | Reactive (context-specific) | Stable | nih.govnih.gov |
| Threonine (Thr) | Reactive (context-specific) | Stable | nih.govnih.gov |
| Histidine (His) | Reactive (context-specific) | Stable | nih.govnih.govacs.org |
| Cysteine (Cys) | Reactive | Unstable | nih.govresearchgate.netrsc.org |
The rational design of quinoline-based covalent probes and inhibitors integrates both ligand-based and structure-based approaches to achieve high potency and selectivity. nih.govmdpi.com A key principle involves combining a quinoline scaffold, which provides the initial non-covalent binding affinity and selectivity for the target protein, with a sulfonyl fluoride warhead that enables covalent bond formation.
Structure-Based Design: This approach leverages high-resolution structural information, such as X-ray crystal structures, of the target protein. For instance, in the development of TDP1 inhibitors, researchers used existing crystal structures of quinolone-based compounds bound to the enzyme to identify an accessible tyrosine residue (Y204) within the catalytic pocket. nih.gov They then rationally designed and synthesized quinolone-8-sulfonyl fluoride derivatives to specifically target this residue for covalent modification. nih.gov
Ligand-Based Design: When structural data is unavailable, ligand-based methods are employed. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis help identify which regions of the quinoline molecule can be modified to enhance biological activity. mdpi.com By building models based on a series of known active compounds, researchers can predict how structural changes will affect binding and inhibitory potency, thus guiding the synthesis of new, more effective derivatives. mdpi.comnih.gov
A common strategy is to start with a known high-affinity reversible inhibitor (the "scaffold") and append the sulfonyl fluoride warhead. This ensures that the reactive group is delivered efficiently to the binding site of the target protein, increasing the probability of a specific covalent interaction. nih.gov
A fundamental challenge in drug discovery is the identification and validation of new biological targets. sartorius.comucl.ac.uk this compound and related compounds serve as powerful chemical probes for this purpose. nih.govnuvisan.com These probes are designed to covalently bind to proteins within a complex biological system, such as a cell lysate or even in living cells, allowing for the subsequent identification of these protein targets. nuvisan.com
The process typically involves a probe that contains not only the quinoline-sulfonyl fluoride core but also a "handle," such as an alkyne or biotin (B1667282) tag. ucsf.edu After the probe reacts with its protein targets, the handle is used to enrich the covalently modified proteins, which are then identified using advanced mass spectrometry techniques. ucsf.eduresearchgate.net
Chemoproteomic platforms utilizing libraries of structurally diverse sulfonyl fluoride probes have been developed to map thousands of potential ligand-binding sites directly in cells. ucsf.edunih.gov By identifying which proteins are modified by a given probe, researchers can uncover novel targets for therapeutic intervention. nih.gov For example, a sulfonyl fluoride probe was instrumental in developing modulators for cereblon (CRBN), a component of an E3 ubiquitin ligase complex, by covalently engaging a specific histidine residue. rsc.org This process of using a small molecule to confirm the functional relevance of a protein in a disease context is a critical part of target validation. ucl.ac.uktechnologynetworks.com
Activity-Based Protein Profiling (ABPP) is a chemical proteomics strategy that uses reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. mdpi.com Probes based on the sulfonyl fluoride warhead are particularly well-suited for ABPP because of their broad reactivity profile and cell permeability. researchgate.netuniversiteitleiden.nl
In a typical ABPP experiment, a sulfonyl fluoride probe is introduced to a proteome. The probe covalently labels the active members of a targeted enzyme class. By comparing the protein labeling patterns between different biological states (e.g., healthy vs. diseased tissue), researchers can identify enzymes whose activity is altered in disease. universiteitleiden.nl
A significant application of this approach has been in broad-spectrum kinase profiling. Researchers designed cell-permeable sulfonyl fluoride probes that covalently label a conserved lysine in the ATP binding site of many kinases. researchgate.net Using this method, one optimized probe was able to covalently modify up to 133 endogenous kinases in living cells, allowing for the quantitative assessment of how approved drugs engage their targets and off-targets in a cellular environment. researchgate.net While some ABPP studies with quinazoline scaffolds have used acrylamide (B121943) warheads to identify novel antibacterial targets, the principles are directly transferable to quinoline-sulfonyl fluoride conjugates for exploring different target classes. nih.gov
The precise location of a covalent modification by a quinoline-sulfonyl fluoride probe provides high-resolution information about the topology of an enzyme's binding site or a protein-protein interaction (PPI) interface. nih.govresearchgate.net Once a probe has formed a covalent bond, techniques like X-ray crystallography or mass spectrometry-based peptide mapping can pinpoint the exact amino acid residue that was modified. nih.gov
This information is invaluable for several reasons:
Binding Site Characterization: It validates that the probe binds at a specific location, such as an enzyme's active site or an allosteric pocket. The crystal structure of a quinolone-8-sulfonyl fluoride covalently bound to tyrosine 204 of TDP1 provided a definitive map of its binding mode within the enzyme's catalytic pocket. nih.gov
Drug Design: Knowledge of the binding site architecture and the specific residues involved in the interaction allows for the structure-based design of more potent and selective inhibitors. nih.gov
Probing Protein-Protein Interactions: Many critical cellular processes are mediated by PPIs. Designing molecules to disrupt these interactions is a promising therapeutic strategy. Sulfonyl fluoride probes have been used to identify ligandable "hotspots" on protein surfaces, including those involved in PPIs. For example, a chiral sulfonyl fluoride probe was found to modify Y228 in the MYC binding site of the epigenetic regulator WDR5, demonstrating the potential to map and target these challenging interfaces. ucsf.edunih.gov Aryl-fluoro sulfates and sulfonyl fluorides have been identified as suitable electrophiles for designing covalent inhibitors that target lysine, tyrosine, and histidine residues at PPI interfaces. acs.org
Covalent Protein Modification and Targeted Covalent Inhibition
Contributions to Organic Synthesis Methodologies
This compound has emerged as a significant tool in the advancement of modern organic synthesis. Its unique reactivity and stability have allowed for the development of novel synthetic methodologies, particularly in the realms of click chemistry, reagent development, and late-stage functionalization.
Advancement of Click Chemistry (SuFEx) for Modular Assembly of Quinoline-Containing Scaffolds
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, has been pivotal in the modular assembly of complex molecules. nih.goveurekalert.org this compound serves as a valuable hub in SuFEx chemistry for creating quinoline-containing scaffolds. The inherent properties of the sulfonyl fluoride group—remarkable stability and yet efficient reactivity under specific conditions—make it an ideal connective unit. eurekalert.orgsigmaaldrich.com
The SuFEx reaction involving this compound typically proceeds by coupling with silylated phenols or alcohols, often accelerated by catalysts, to form stable sulfonate linkages. nih.gov This methodology allows for the rapid and efficient modular synthesis of functional molecules containing the quinoline motif. nih.gov The reaction is characterized by its high yields and simple purification procedures, aligning with the principles of click chemistry. sigmaaldrich.com The stability of the S-F bond in this compound ensures its inertness to many common synthetic conditions, allowing for its incorporation into complex molecular architectures before the key SuFEx coupling step. eurekalert.orgnih.gov
Key Features of this compound in SuFEx Chemistry:
| Feature | Description | Reference |
| Stability | The sulfonyl fluoride group is resistant to hydrolysis and reduction, allowing for its use in a variety of reaction conditions, including aqueous environments. | eurekalert.orgsigmaaldrich.com |
| Reactivity | Under specific catalytic conditions, it reacts efficiently and chemoselectively with nucleophiles to form stable sulfonate or sulfonamide linkages. | nih.goveurekalert.org |
| Modularity | Enables the connection of pre-functionalized molecular fragments, facilitating the rapid assembly of diverse quinoline-containing compounds. | nih.gov |
| High Yields | The SuFEx reactions are known for their high efficiency, often leading to excellent isolated yields of the desired products. | nih.govsigmaaldrich.com |
Development of Novel Reagents and Building Blocks for Diverse Chemical Libraries
This compound has proven to be a versatile building block for the generation of diverse chemical libraries. Its ability to undergo SuFEx click chemistry allows for its conjugation with a wide array of molecular fragments, leading to the rapid synthesis of numerous quinoline-containing compounds. nih.govenamine.net These libraries are invaluable in drug discovery and materials science for screening and identifying molecules with desired properties.
The stability of the sulfonyl fluoride moiety allows for the pre-functionalization of the quinoline core with other chemical handles. This pre-functionalized this compound can then be used as a scaffold to introduce further diversity through the SuFEx reaction. This approach streamlines the synthesis of complex molecules that would otherwise require lengthy and laborious synthetic routes. The availability of this compound as a commercial reagent facilitates its widespread use in the development of novel compounds.
Late-Stage Functionalization of Complex Natural Products and Synthetic Molecules Bearing Quinoline Moieties
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of complex molecules at a late step in the synthesis. mpg.detandfonline.com This approach allows for the rapid generation of analogs of a lead compound without the need for de novo synthesis. tandfonline.com this compound chemistry has potential applications in the LSF of complex molecules containing accessible nucleophilic groups.
While direct C-H functionalization to introduce a sulfonyl fluoride group is an area of ongoing research, the reactivity of an installed this compound moiety can be exploited for LSF. mpg.dersc.org For instance, a complex molecule bearing a phenolic hydroxyl group can be coupled with this compound to introduce the quinoline scaffold. This strategy is particularly useful for modifying natural products and existing drugs to explore structure-activity relationships and improve their pharmacological profiles. The chemoselective nature of the SuFEx reaction is advantageous in LSF, as it minimizes side reactions with other functional groups present in the complex molecule. sigmaaldrich.com
Applications in Advanced Materials Science
The unique properties of the sulfonyl fluoride group, particularly its stability and reactivity, have led to the exploration of this compound in the development of advanced materials.
Polymer Chemistry and Functional Material Development Incorporating this compound
This compound can be utilized as a monomer or a functionalizing agent in polymer chemistry. Its incorporation into polymer chains can impart specific properties to the resulting materials. Fluorine-containing polymers are known for their unique characteristics, such as high thermal stability, chemical resistance, and low surface energy. man.ac.ukpdx.edu
The SuFEx reaction provides a highly efficient method for creating robust linkages in polymer synthesis. This compound can be used to connect polymer chains or to append quinoline moieties onto a polymer backbone. This can lead to the development of functional materials with tailored optical, electronic, or biological properties derived from the quinoline unit. For example, the introduction of quinoline groups can influence the fluorescence or metal-coordinating properties of a polymer. The use of sulfonyl fluorides in polymerization can lead to well-defined polymer architectures. man.ac.uk
Radiochemistry and Isotope Labeling Applications
The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies on the development of radiolabeled probes to visualize and quantify biological processes in vivo. nih.govutupub.fi The short half-life of positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min) necessitates rapid and efficient radiolabeling methods. nih.govutupub.fi
Quinoline-3-sulfonyl [¹⁸F]fluoride has emerged as a promising synthon in ¹⁸F-radiochemistry. The radiosynthesis of aryl sulfonyl [¹⁸F]fluorides can be achieved from the corresponding sulfonyl chlorides via nucleophilic substitution with [¹⁸F]fluoride. nih.govacs.org The resulting ¹⁸F-labeled this compound can then be used to label biomolecules containing suitable nucleophilic groups through the SuFEx reaction. nih.gov This two-step approach is advantageous for labeling sensitive biomolecules that may not be compatible with direct radiofluorination conditions.
The stability of the S-¹⁸F bond in sulfonyl fluorides is a key feature for their use as PET imaging agents. nih.govnih.gov This stability minimizes the in vivo defluorination, which can lead to the accumulation of free [¹⁸F]fluoride in bones and result in poor image quality. acs.org
Comparison of Radiolabeling Strategies:
| Strategy | Description | Advantages | Challenges |
| Direct Nucleophilic Fluorination | Introduction of ¹⁸F directly onto an aromatic ring. | One-step labeling. | Often requires harsh reaction conditions and activated precursors. |
| Prosthetic Group Labeling | A small molecule (prosthetic group) is first labeled with ¹⁸F and then conjugated to the target molecule. | Milder conjugation conditions, suitable for sensitive biomolecules. | Multi-step synthesis can lead to lower overall radiochemical yields. |
| SuFEx-based ¹⁸F-Labeling | Utilizes ¹⁸F-labeled sulfonyl fluorides for conjugation. | High chemoselectivity and stability of the resulting linkage. | Requires the synthesis of the ¹⁸F-labeled sulfonyl fluoride synthon. |
Computational and Theoretical Studies of Quinoline 3 Sulfonyl Fluoride
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of ligands, such as quinoline (B57606) derivatives, to the active sites of biological targets like proteins and DNA.
Research on various quinoline derivatives illustrates this approach. In one study, novel fluoroquinolone compounds were designed and their binding affinity against bacterial proteins was calculated. The binding affinity (ΔG), measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger bond. For instance, different quinoline compounds showed varying affinities for proteins from different bacteria, such as Staphylococcus aureus and E. coli. researchgate.netuobaghdad.edu.iq Compound C, a quinoline derivative, demonstrated a strong inhibitory potential against the Gyrase B protein of E. coli with a binding affinity of -8.562 kcal/mol. researchgate.netuobaghdad.edu.iq Similarly, another compound showed a high affinity for a Staphylococcus aureus protein with a ΔG of -7.562 kcal/mol. researchgate.netuobaghdad.edu.iq
Another study investigating the interaction between pyrano[3, 2-f]quinoline and calf thymus DNA (CTDNA) used molecular modeling to predict the binding. The theoretical results showed that the compound likely binds to a hydrophobic region of the DNA, with a calculated docking binding energy of -10.03 kcal/mol, indicating a stable complex. nih.gov These examples demonstrate how docking studies are used to estimate the binding affinity and guide the selection of promising quinoline-based compounds for specific biological targets.
Table 1: Predicted Binding Affinities of Selected Quinoline Derivatives
| Quinoline Derivative | Biological Target | Predicted Binding Affinity (ΔG in kcal/mol) |
|---|---|---|
| Compound B | Staphylococcus aureus protein | -7.562 researchgate.netuobaghdad.edu.iq |
| Compound C | E. coli (Gyrase B protein) | -8.562 researchgate.netuobaghdad.edu.iq |
| Compound A | Streptococcus pyogenes (cysteine protease Spe B) | -6.762 researchgate.netuobaghdad.edu.iq |
| Pyrano[3, 2-f]quinoline | Calf Thymus DNA | -10.03 nih.gov |
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the stability of a ligand-protein complex, the flexibility of the protein structure, and the detailed intermolecular interactions that hold the complex together.
For quinoline-based compounds, MD simulations have been crucial in validating docking results and understanding their dynamic behavior. In a study on quinoline-3-carboxamide (B1254982) derivatives as potential kinase inhibitors, MD simulations were performed for 100 nanoseconds on the docked complexes. mdpi.com The analysis confirmed that the protein's secondary structure remained stable throughout the simulation, indicating a stable binding of the quinoline derivative. mdpi.com
Similarly, MD simulations were employed to study the stability of fluorine-based quinoline analogues docked with SARS-CoV-2-related proteins, such as the Spike-ACE2 complex and TMPRSS2. nih.gov The results showed that while the initial docking scores were high, the stability of the complexes varied. The simulations revealed that the intrinsic binding affinity is greatly affected by the dynamics of the binding site and the surrounding solvent. nih.gov For example, a fluoride-based compound, 3-[3-(Trifluoromethyl)phenyl]quinoline, was found to form stable complexes with both the Spike-ACE2 complex and TMPRSS2. nih.gov These studies highlight the importance of MD simulations in assessing the dynamic stability and interactions of quinoline compounds with their biological targets.
Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods can elucidate reaction mechanisms, determine the structures of transition states, and calculate properties that govern chemical behavior.
For heterocyclic compounds similar to quinoline, DFT has been used to understand their chemical reactivity. One study on anti-Zika quinazoline (B50416) compounds employed DFT to evaluate properties like the HOMO-LUMO energy gap and molecular electrostatic potential maps. eurjchem.com A small HOMO-LUMO energy gap suggests high chemical reactivity and the ease of intramolecular charge transfer, which are crucial for understanding how a molecule might interact and react with a biological target. eurjchem.com Such theoretical calculations provide a deeper understanding of the electronic properties that drive the function of these molecules, which is essential for elucidating potential reaction mechanisms with target biomolecules.
Structure-Reactivity Relationship (SAR) Modeling and Design of Novel Quinoline Sulfonyl Fluoride (B91410) Electrophiles
Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that involves systematically modifying a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.com This understanding guides the optimization of lead compounds to improve potency, selectivity, and safety. oncodesign-services.com
For quinolones, SAR studies have been pivotal in their development. The basic structure consists of a substituted pyridine (B92270) ring fused to a carboxylic acid ring. It has been established that substitution at the first position is vital for antibacterial activity. nih.gov Furthermore, the introduction of a fluorine atom and a piperazine (B1678402) ring is responsible for a broader spectrum of activity and higher potency. nih.gov In another example, SAR analysis of pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine derivatives revealed that compounds containing a p-fluorophenyl group showed high activity against leukemia cells. researchgate.net
In the context of sulfonyl fluorides, SAR studies have been used to develop chemical probes. For instance, research on sulfonyl fluoride-containing ligands for the cereblon (CRBN) protein helped to establish structure-activity relationships, leading to the identification of potent binders. rsc.org By applying these principles, novel quinoline sulfonyl fluoride electrophiles can be designed, where modifications to the quinoline core or the position of the sulfonyl fluoride group are systematically explored to optimize reactivity and target engagement.
Virtual Screening and High-Throughput Computational Approaches for Quinoline-Based Library Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach significantly reduces the time and resources required for drug design by prioritizing compounds for experimental testing. nih.gov
Quinoline-based libraries have been effectively screened for various therapeutic targets. In the search for anti-COVID-19 agents, a structure-based virtual screening of a library containing over one hundred quinoline drugs was performed against key SARS-CoV-2 proteins involved in viral entry and replication. nih.gov This screening identified potential inhibitors among existing antiviral drugs. nih.gov In another project, a virtual screening approach based on a pharmacophoric model led to the identification of 8-hydroxyquinoline (B1678124) derivatives as inhibitors of the GLI1 protein, which is implicated in cancer. nih.gov
Furthermore, computational methodologies have been used to generate and screen large, focused libraries of derivatives. Starting with a known antiviral fungal metabolite, quinadoline B, a focused library of over 900,000 derivatives was generated in silico and screened against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). mdpi.com This process, combined with molecular docking and binding energy evaluations, identified novel derivatives with enhanced binding affinity compared to the starting compound. mdpi.com These examples showcase the power of virtual screening and computational library design in rapidly identifying promising new quinoline-based compounds.
Future Research Directions and Emerging Paradigms for Quinoline 3 Sulfonyl Fluoride
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign methods for the synthesis of sulfonyl fluorides is a cornerstone for their broader application. researchgate.net Historically, the synthesis of sulfonyl fluorides often involved harsh reagents or multi-step processes starting from sulfonyl chlorides. mdpi.comnih.gov Future research on quinoline-3-sulfonyl fluoride (B91410) will likely prioritize the adoption and refinement of greener, more direct synthetic strategies.
Recent breakthroughs in sulfonyl fluoride synthesis offer promising avenues. For instance, methods for the direct conversion of sulfonic acids and their salts into sulfonyl fluorides using reagents like Xtalfluor-E® present a milder and more accessible route. nih.govrsc.org Another innovative, eco-friendly approach involves the conversion of readily available thiols and disulfides into sulfonyl fluorides using reagents like SHC5® and potassium fluoride (KF), a process that generates only non-toxic salts as by-products. eurekalert.orgsciencedaily.com Adapting these methodologies to the quinoline (B57606) framework could provide scalable, safe, and cost-effective access to quinoline-3-sulfonyl fluoride and its derivatives. eurekalert.org
Table 1: Emerging Sustainable Synthetic Routes for Sulfonyl Fluorides
| Starting Material | Key Reagents | Advantages |
|---|---|---|
| Sulfonic Acids / Salts | Xtalfluor-E® | Milder conditions, bench-stable reagent, single step. nih.govrsc.org |
| Thiols / Disulfides | SHC5®, Potassium Fluoride (KF) | Environmentally friendly, non-toxic by-products (NaCl, KCl), scalable. eurekalert.orgsciencedaily.com |
| Heteroaromatic Thiols | Sodium hypochlorite, KHF₂ | Utilizes readily available starting materials. mdpi.com |
Future efforts should focus on optimizing these reactions for quinoline-based substrates, investigating catalyst systems, and expanding the substrate scope to allow for the late-stage introduction of the sulfonyl fluoride moiety onto complex quinoline scaffolds.
Development of Highly Selective and Tunable Reactivity for Complex Molecular Construction
The sulfonyl fluoride group is renowned for its unique balance of stability and "clickable" reactivity, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. mdpi.comrsc.org However, its utility extends beyond SuFEx, with recent studies highlighting unconventional reactivity patterns. imperial.ac.uk A significant future paradigm for this compound lies in harnessing and tuning this reactivity for the construction of intricate molecular architectures with high precision and selectivity.
The electronic properties of the quinoline ring system can modulate the reactivity of the attached sulfonyl fluoride group. Future research should systematically investigate how substituents on the quinoline core influence the electrophilicity of the sulfur center. This would enable the development of a palette of this compound reagents with tunable reactivity, allowing them to be tailored for specific synthetic transformations, from deoxyfluorination of sensitive alcohols to site-selective reactions on polyfunctional molecules. ucla.edu
Achieving high regioselectivity is paramount in complex synthesis. mdpi.com The development of catalytic systems that can direct the reaction of this compound to a specific site on a complex substrate is a key challenge. This could involve transition-metal-catalyzed cross-coupling reactions where the SO₂F group acts as a novel leaving group, a concept that has begun to emerge. imperial.ac.uk Furthermore, the combination of the quinoline scaffold, which can act as a ligand, with the reactive sulfonyl fluoride group in a single molecule opens possibilities for designing reagents for intramolecular reactions that build complex heterocyclic systems. The ability to achieve substitution of fluoride over other halides under mild conditions is a key advantage that can be exploited in the late-stage functionalization of complex molecules. acs.orgnih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Rational Design
The complexity of chemical reactions, especially those involving tunable reagents like sulfonyl fluorides, presents an ideal challenge for artificial intelligence (AI) and machine learning (ML). ucla.edu ML algorithms have already demonstrated significant success in mapping the intricate reaction landscapes of sulfonyl fluoride-mediated deoxyfluorination, accurately predicting high-yielding conditions for new substrates based on training data from high-throughput experimentation. ucla.eduprinceton.edunih.govacs.org
The next frontier is to apply these powerful computational tools specifically to this compound. By generating a sufficiently large and diverse dataset of reactions, ML models could be trained to predict the outcome of reactions involving this specific reagent. nih.gov This would enable chemists to:
Predict Reactivity and Selectivity: Forecast how a novel this compound derivative will react with a complex substrate, saving significant experimental resources. ucla.edu
Optimize Reaction Conditions: Identify the optimal combination of solvent, base, and temperature for a desired transformation a priori. ucla.edu
Rational Design of Novel Reagents: Use predictive models to design new this compound derivatives with enhanced or specialized reactivity profiles. This data-driven approach moves beyond chemical intuition to rationally engineer reagents for specific synthetic challenges. researchgate.netmanchester.ac.uk
Integrating ML with automated synthesis platforms could further accelerate the discovery and optimization of reactions involving this scaffold. nih.gov This synergy would allow for rapid cycles of prediction, experimentation, and model refinement, dramatically shortening the timeline for developing new synthetic methods.
Table 2: Potential AI/ML Applications for this compound
| Application Area | Objective | Expected Outcome |
|---|---|---|
| Predictive Synthesis | Forecast reaction yields and regioselectivity. ucla.eduacs.org | Reduced experimental effort; rapid identification of successful reaction pathways. |
| Condition Recommendation | Identify optimal reaction parameters (base, solvent, temp.). nih.gov | Higher yields and purities; minimization of side reactions. |
Synergistic Applications at the Chemistry-Biology Interface for Addressing Unmet Research Needs
Perhaps the most exciting future direction for this compound lies at the interface of chemistry and biology. The sulfonyl fluoride moiety is considered a "privileged warhead" in chemical biology due to its ideal balance of stability in aqueous media and reactivity toward nucleophilic amino acid residues. rsc.orgnih.gov Unlike many electrophiles that primarily target cysteine, sulfonyl fluorides can covalently modify serine, threonine, tyrosine, lysine (B10760008), and histidine residues in a context-dependent manner. rsc.orgnih.govrsc.org
When this covalent reactivity is combined with the quinoline scaffold, a privileged structure known to interact with a wide range of biological targets, a powerful tool for chemical biology emerges. mdpi.comrsc.org Future research can leverage this synergy to address significant unmet needs:
Covalent Enzyme Inhibition: this compound derivatives can be designed as highly specific covalent inhibitors. The quinoline core can be elaborated to provide binding affinity and selectivity for a target protein's active site, while the sulfonyl fluoride acts as a "warhead" to form a permanent covalent bond, leading to potent and durable inhibition. nih.govrsc.org
Target Identification and Validation: By incorporating a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) onto the quinoline scaffold, derivatives of this compound can be used as activity-based probes to identify new drug targets in complex biological systems. rsc.orgnih.gov
Mapping Protein Binding Sites: The ability of sulfonyl fluorides to react with multiple nucleophilic residues can be exploited to map the architecture of protein binding pockets and identify functionally important amino acids. nih.govacs.org This information is invaluable for structure-based drug design.
The development of sulfonyl fluoride-based chemical probes has already advanced the discovery of modulators for challenging targets like cereblon (CRBN). nih.govrsc.org Applying this strategy, where the quinoline core is rationally designed to target specific protein families (e.g., kinases, proteases), could unlock new therapeutic avenues and deepen our understanding of complex biological processes. researchgate.net
Q & A
Q. Which analytical techniques are critical for characterizing this compound purity and structural integrity?
- Methodological Answer : High-resolution LC-MS confirms molecular weight, while <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR validates regioselectivity and detects impurities. X-ray crystallography resolves stereochemical ambiguities, and HPLC (C18 column, acetonitrile/water gradient) quantifies purity ≥98% . For trace fluoride release, ion-selective electrodes or fluorometric assays are recommended .
Q. What are the key biological applications of this compound in academic research?
- Methodological Answer : The compound serves as a covalent inhibitor in enzymology (e.g., targeting serine hydrolases) due to its sulfonyl fluoride warhead. Protocol optimization includes pH-dependent activity assays (pH 7.4 vs. 8.2) and competitive inhibition studies with thiol-based probes . In cancer research, IC50 values are determined via MTT assays, with dose-response curves normalized to controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line heterogeneity or buffer composition). Rigorous meta-analysis should compare protocols across studies, focusing on:
- Experimental parameters : Incubation time, temperature, and solvent carriers (DMSO tolerance ≤0.1%).
- Controls : Use of inactive analogs (e.g., sulfonate esters) to isolate fluoride-specific effects .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance thresholds .
Q. What strategies enhance the stability of this compound in aqueous media for long-term studies?
- Methodological Answer : Hydrolytic degradation is minimized via:
- Lyophilization : Storage at −80°C in anhydrous DMSO.
- Buffering : Use of HEPES (pH 7.4) over phosphate buffers to reduce nucleophilic attack.
- Encapsulation : Liposomal formulations or cyclodextrin complexes improve half-life by >40% in vitro . Stability is quantified via accelerated degradation studies (40°C/75% RH) with HPLC tracking .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Methodological Answer : SAR workflows involve:
- Core modifications : Introducing electron-withdrawing groups (e.g., -NO2) at the quinoline C4 position to enhance electrophilicity.
- Side-chain diversification : Alkyl/aryl substitutions modulate steric hindrance and logP values.
- Computational modeling : DFT calculations predict transition-state interactions, while molecular docking (AutoDock Vina) screens off-target binding . Experimental validation uses kinetic assays (kinact/KI ratios) .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Adhere to the Beilstein Journal’s experimental guidelines:
- Detailed reporting : Specify reagent grades (e.g., Sigma-Aldrich, ≥99%), inert atmosphere conditions, and purification methods (e.g., flash chromatography, Rf values).
- Supplementary data : Provide raw NMR spectra, HPLC chromatograms, and crystal structure CIF files . Cross-lab validation requires triplicate runs with inter-lab coefficient of variation (CV) <15% .
Q. How should researchers address variability in fluoride release measurements during kinetic studies?
- Methodological Answer : Calibrate fluorometric assays against certified fluoride standards (0.1–10 ppm). Control for environmental fluoride contamination using Chelex-treated buffers. For real-time tracking, employ fluoride-sensitive probes (e.g., fluorescein-derived) with confocal microscopy . Data normalization to total protein content (Bradford assay) reduces batch effects .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
